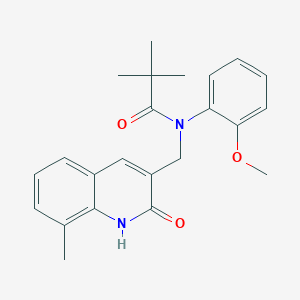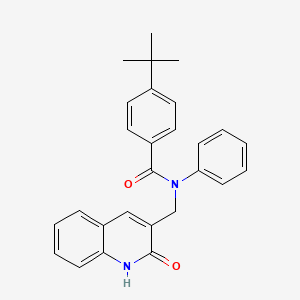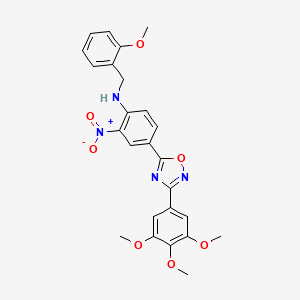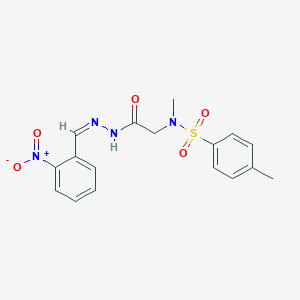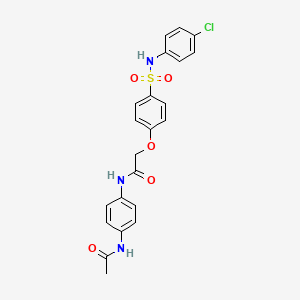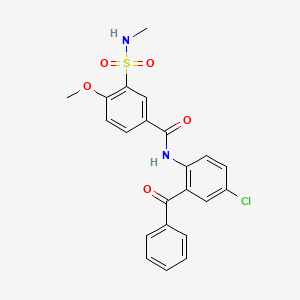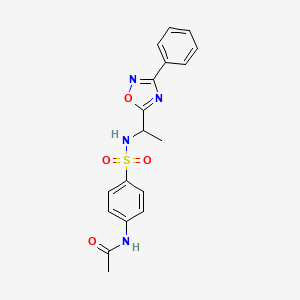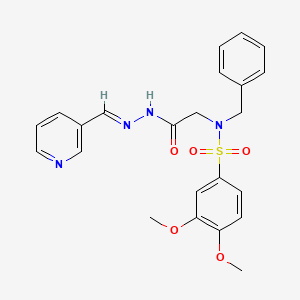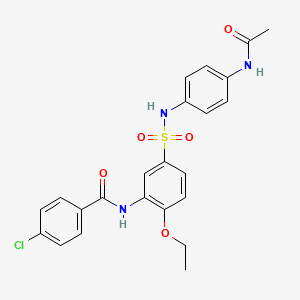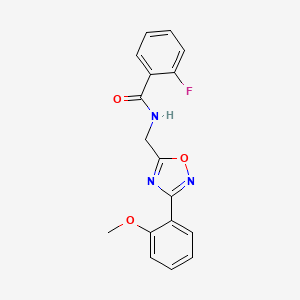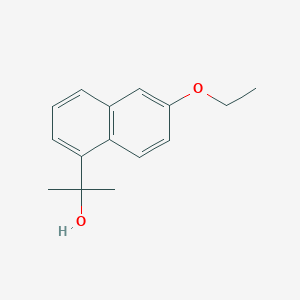
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain.
作用机制
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide inhibits EAATs by binding to the substrate binding site of the transporter, thus preventing the reuptake of glutamate (Shimamoto et al., 2004). This leads to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors, which can result in excitotoxicity and neuronal cell death (Choi, 1988).
Biochemical and Physiological Effects
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide increases extracellular glutamate levels and prolongs the duration of excitatory postsynaptic currents (EPSCs) in neurons (Shimamoto et al., 2004). In vivo studies have shown that 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide can induce seizures and neurotoxicity in rodents (Shimamoto et al., 2004; Grewer et al., 2005). However, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has also been shown to have neuroprotective effects in certain models of ischemic stroke and traumatic brain injury (Aronowski et al., 2004; Sun et al., 2012).
实验室实验的优点和局限性
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of EAATs, which allows for the manipulation of glutamate signaling in vitro and in vivo. 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide is also relatively stable and easy to handle, making it a convenient tool for experiments. However, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has some limitations as well. It has been shown to have off-target effects on other transporters and receptors, which can complicate data interpretation (Grewer et al., 2008). Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide can induce seizures and neurotoxicity in high doses, which can limit its use in certain experimental setups.
未来方向
There are several future directions for research on 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide. One area of interest is the development of more selective EAAT inhibitors that do not have off-target effects. Another area of interest is the investigation of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide's neuroprotective effects in various models of neurodegenerative diseases. Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide can be used as a tool to study the role of glutamate signaling in various physiological processes such as learning and memory, synaptic plasticity, and neuronal development. Overall, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has the potential to be a valuable tool for neuroscience research and has many exciting avenues for future investigation.
Conclusion
In conclusion, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide, or 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide, is a potent and selective inhibitor of EAATs that has gained significant attention in the scientific community due to its potential applications in research. 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, and has several advantages and limitations as a research tool. There are many exciting future directions for research on 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide, and it has the potential to be a valuable tool for neuroscience research.
合成方法
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide can be synthesized by the reaction of 4-methoxy-N-methylbenzenesulfonamide with tert-butyl 5-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-3-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Rosenberg et al., 2004). The reaction yields 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide as a white crystalline solid with a melting point of 220-222°C.
科学研究应用
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of EAATs, which are responsible for the clearance of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in various physiological processes such as learning and memory, synaptic plasticity, and neuronal development (Danbolt, 2001). Dysregulation of glutamate signaling has been implicated in various neurological and psychiatric disorders such as epilepsy, stroke, Alzheimer's disease, and schizophrenia (Fonnum, 1984; Olney et al., 1994; Coyle and Tsai, 2004).
属性
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-14(2,3)13-16-12(17-21-13)10-8-9(22(18,19)15-4)6-7-11(10)20-5/h6-8,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUSYRBSMPAIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-methylbenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

